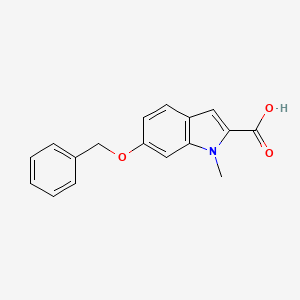

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-phenylmethoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-15-10-14(21-11-12-5-3-2-4-6-12)8-7-13(15)9-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMXJWXVCTVWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy 1 Methyl 1h Indole 2 Carboxylic Acid and Analogous Indole 2 Carboxylic Acids

Strategies for Indole (B1671886) Ring Formation in Indole-2-carboxylic Acid Synthesis

The construction of the indole-2-carboxylic acid scaffold is a critical step that can be achieved through several classic and modern synthetic strategies.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a cornerstone reaction in heterocyclic chemistry for producing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org To generate indole-2-carboxylic acids, a substituted phenylhydrazine (B124118) is typically reacted with pyruvic acid or its esters. alfa-chemistry.com The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent acid-catalyzed alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.orgalfa-chemistry.com

The first reported application of this reaction, in fact, produced an N-substituted indole-2-carboxylic acid. Fischer and Jourdan treated pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, as the substitution pattern is determined by the choice of the starting arylhydrazine. The synthesis can often be performed as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.com

The choice of acid catalyst is crucial and can significantly influence the reaction's success and yield. A variety of Brønsted and Lewis acids have been employed effectively. wikipedia.orgnih.gov

Table 1: Common Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) wikipedia.orgnih.gov |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) wikipedia.orgnih.gov |

The Reissert indole synthesis provides an alternative and effective pathway to indole-2-carboxylic acids, starting from ortho-nitrotoluenes. wikipedia.orgresearchgate.net This method involves two key steps. The first is a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. researchgate.netresearchgate.net Potassium ethoxide has been noted to give superior results compared to sodium ethoxide for this condensation. wikipedia.org

The second step is a reductive cyclization of the pyruvate (B1213749) intermediate. wikipedia.org The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring after dehydration. researchgate.netyoutube.com This process directly yields the indole-2-carboxylic acid (after hydrolysis of the ester). wikipedia.orgresearchgate.net A variety of reducing agents are effective for this transformation. researchgate.net

Table 2: Reducing Agents Used in Reissert Indole Synthesis

| Reducing Agent | Conditions |

|---|---|

| Zinc (Zn) dust | Acetic acid researchgate.net |

| Ferrous sulfate (B86663) (FeSO₄) | Aqueous ammonia researchgate.netresearchgate.net |

| Iron (Fe) powder | Acetic acid/Ethanol (B145695) researchgate.net |

Beyond the foundational Fischer and Reissert methods, other syntheses have become prominent for their high yields, mild conditions, and broad substrate scope. wikipedia.orgwikipedia.org

The Leimgruber-Batcho indole synthesis has emerged as a popular and high-yielding alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org This method also begins with an o-nitrotoluene. The first step involves condensation with an N,N-dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine (B122466) to form a β-(o-nitroaryl)enamine. wikipedia.orgresearchgate.net The second step is a reductive cyclization of this enamine intermediate, where the nitro group is reduced, leading to spontaneous cyclization and formation of the indole ring. wikipedia.org A range of reducing systems, such as Raney nickel with hydrazine (B178648) or palladium-on-carbon with hydrogen, can be used. wikipedia.org This process is valued for its mild conditions and the commercial availability of many requisite starting materials. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction is exceptionally versatile, allowing for the synthesis of a wide variety of substituted indoles. wikipedia.org The process typically involves a palladium(II) catalyst, a base such as potassium carbonate, and a chloride salt like lithium chloride, which can influence the reaction rate and yield. wikipedia.org The mechanism involves oxidative addition of the o-iodoaniline to the palladium(0) catalyst, followed by alkyne insertion and subsequent reductive elimination to form the indole ring. wikipedia.org

Introduction of the 1-Methyl Group on the Indole Nitrogen

For the synthesis of N-substituted indoles like 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, the methyl group is typically introduced onto the indole nitrogen after the core ring has been formed.

N-alkylation of the indole ring is a common transformation achieved by treating the indole with a suitable methylating agent in the presence of a base. The base serves to deprotonate the N-H of the indole, generating a more nucleophilic indolide anion that readily attacks the electrophilic methylating agent.

A variety of methylating agents can be employed, ranging from traditional, highly reactive reagents to more modern, environmentally benign alternatives. researchgate.net

Table 3: Common Reagents for N-Methylation of Indoles

| Methylating Agent | Common Base(s) | Solvent(s) |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH), Sodium amide (NaNH₂), Potassium hydroxide (B78521) (KOH) researchgate.net | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydride (NaH), Sodium hydroxide (NaOH) researchgate.net | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Dimethyl carbonate ((CH₃)₂CO₃) | Potassium carbonate (K₂CO₃), 1,4-Diazabicyclo[2.2.2]octane (DABCO) researchgate.netst-andrews.ac.uk | Dimethylformamide (DMF) |

Dimethyl carbonate (DMC) has gained favor as a non-toxic, "green" methylating agent that can provide N-methylated indoles in high yields. researchgate.netst-andrews.ac.uk

The choice of N-substitution strategy can significantly affect the reaction's efficiency and selectivity. When the substrate is an indole-2-carboxylic acid, the presence of the acidic carboxylic proton complicates N-methylation. Strong bases like sodium hydride will deprotonate both the N-H and the O-H groups. Therefore, it is common practice to first esterify the carboxylic acid and then perform the N-methylation on the resulting indole-2-carboxylate (B1230498) ester.

The selection of the base and methylating agent can also influence the outcome. For instance, using dimethyl carbonate (DMC) with potassium carbonate on an indole carboxylic acid can lead to a one-pot reaction that achieves both N-methylation and O-methylation (esterification of the carboxylic acid). researchgate.net The use of milder bases, such as cesium carbonate (Cs₂CO₃), has been shown to be effective for the methylation of various indole derivatives, tolerating a wide range of functional groups including esters, halides, and nitro groups. nih.gov The reaction conditions, including temperature and solvent, must be carefully controlled to optimize the yield of the desired N-methylated product and minimize potential side reactions.

Strategic Incorporation of the 6-Benzyloxy Moiety

The benzyloxy group at the 6-position of the indole ring is a crucial feature for certain biological activities. Its incorporation can be achieved either by direct benzylation of a pre-formed hydroxyindole or, more commonly, by utilizing a precursor already bearing the benzyloxy group before the indole ring is constructed.

The introduction of a benzyloxy group onto an indole core typically involves the protection of a hydroxyl group as a benzyl (B1604629) ether. While direct C-H benzylation of the indole ring is possible, particularly at the C3-position, the O-benzylation of a hydroxyindole is a more common strategy for creating a benzyloxy substituent. nih.govchalmers.sersc.org The Williamson ether synthesis is a classical and widely used method for this transformation. nih.gov This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or a similar benzyl halide. nih.gov

Another approach involves the benzylation of a hydroxyl group on a precursor molecule before the indole ring is synthesized. For example, 2-methyl-3-nitrophenol (B1294317) can be benzylated to form 6-benzyloxy-2-nitrotoluene, which then serves as a key intermediate for building the indole ring system. orgsyn.org This pre-functionalization strategy avoids potential side reactions and compatibility issues with reagents used during the indole synthesis.

| Method | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | Hydroxyindole | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyloxyindole | Direct O-benzylation of a pre-formed indole. nih.gov |

| Precursor Benzylation | 2-Methyl-3-nitrophenol | Benzyl Chloride, Potassium Carbonate, DMF | 6-Benzyloxy-2-nitrotoluene | Benzylation occurs before the indole ring is formed. orgsyn.org |

A highly effective and common strategy for synthesizing 6-benzyloxyindoles involves a multi-step sequence starting with a precursor where the hydroxyl group is already protected as a benzyl ether. This approach prevents the free hydroxyl group from interfering with the subsequent reactions required for indole ring formation.

A prominent example is the synthesis of 4-benzyloxyindole, which starts from 2-methyl-3-nitrophenol. orgsyn.org The phenolic hydroxyl group is first benzylated using benzyl chloride and potassium carbonate in dimethylformamide (DMF) to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate then undergoes condensation with an N,N-dimethylformamide dimethyl acetal and a secondary amine like pyrrolidine to form an enamine. orgsyn.org Subsequent reductive cyclization of this enamine, for instance using Raney nickel and hydrazine hydrate, affords the desired benzyloxy-substituted indole. orgsyn.org Although this example yields 4-benzyloxyindole, the principle of using a pre-benzylated precursor is directly applicable to the synthesis of 6-benzyloxyindole (B15660) derivatives.

Formation and Transformation of the 2-Carboxylic Acid Functionality

The carboxylic acid group at the 2-position is a defining feature of this class of compounds and is often installed during the construction of the indole ring. Once formed, this group can be readily transformed into other functionalities for further molecular diversification.

Several named reactions are pivotal for the introduction of the carboxylic acid group at the C2 position of the indole ring.

The Reissert indole synthesis is a classic method that begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.orgresearchgate.net This reaction forms an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net The subsequent step involves a reductive cyclization of this pyruvate intermediate using reducing agents such as zinc in acetic acid or ferrous sulfate and ammonia. wikipedia.orgresearchgate.net This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation to form the indole ring, directly yielding the indole-2-carboxylic acid. wikipedia.orgresearchgate.net

The Fischer indole synthesis provides another powerful route. thermofisher.comtaylorandfrancis.comalfa-chemistry.com In this method, an appropriate arylhydrazine is condensed with pyruvic acid or its ester. thermofisher.combyjus.com The resulting arylhydrazone is then treated with an acid catalyst, such as alcoholic hydrogen chloride, zinc chloride, or polyphosphoric acid, which induces a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole-2-carboxylic acid. thermofisher.comalfa-chemistry.com For instance, the reaction of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride directly produces 1-methylindole-2-carboxylic acid. thermofisher.com

In many synthetic routes, the indole-2-carboxylic acid is obtained via the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. combichemistry.com This two-step approach is often preferred because the ester can be more stable or easier to purify than the carboxylic acid. Alkaline hydrolysis is the most frequently employed method for this transformation. orgsyn.org

The reaction typically involves treating the indole-2-carboxylate ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent system containing water and a miscible organic co-solvent such as methanol (B129727) or ethanol. rsc.orgresearchgate.netmdpi.comarkat-usa.org The mixture is often heated to reflux to ensure the reaction goes to completion. rsc.orgmdpi.com Upon cooling, the reaction mixture is acidified, which protonates the carboxylate salt and causes the free indole-2-carboxylic acid to precipitate, allowing for its isolation by filtration.

| Ester Precursor | Hydrolysis Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 6-bromo-1H-indole-2-carboxylate | NaOH, MeOH, H₂O, 80 °C | 6-Bromo-1H-indole-2-carboxylic acid | rsc.org |

| Ethyl 1-allyl-1H-indole-2-carboxylate | KOH, H₂O, Acetone, Reflux | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | KOH, H₂O, Acetone, Reflux | 1-Benzyl-1H-indole-2-carboxylic acid | mdpi.com |

The carboxylic acid functionality at the 2-position of the indole ring is a versatile handle for further synthetic modifications, enabling the creation of a wide array of derivatives.

Amide Formation: One of the most common derivatizations is the formation of amides. This is typically achieved by coupling the indole-2-carboxylic acid with a primary or secondary amine. nih.gov The reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.govclockss.org

Esterification: The carboxylic acid can be converted back into an ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. rsc.orgnih.gov This reaction is often used to introduce different alkyl groups to the ester functionality.

Other Transformations: The carboxylic acid group can also serve as a precursor for other functional groups. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This alcohol can then be further oxidized to an aldehyde, which can participate in reactions such as reductive amination. nih.gov The versatility of the carboxylic acid group makes it a key strategic element in the synthesis of complex indole-based molecules, such as indoloazepinone scaffolds. acs.org

Comparative Analysis of Synthetic Routes for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Analogs

The synthesis of indole-2-carboxylic acids, including analogs of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. A variety of synthetic strategies have been developed, each with distinct advantages and limitations regarding substrate scope, efficiency, and reaction conditions. Classic methods such as the Fischer, Bischler, and Reissert syntheses remain relevant, while modern techniques often leverage metal-catalyzed cross-coupling reactions to achieve higher functional group tolerance and regioselectivity.

For instance, the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is a widely used and powerful method for creating the indole nucleus. byjus.com However, it can suffer from limitations such as harsh acidic conditions and potential issues with regioselectivity when using unsymmetrical ketones. byjus.comthieme-connect.com The Bischler indole synthesis, another traditional method, offers an alternative route but can also be limited by the need for specific starting materials and reaction conditions. More contemporary approaches, such as palladium-catalyzed cyclization of N-arylamines, provide milder reaction conditions and can be highly atom-economical. thieme-connect.com

The choice of synthetic route is often dictated by the specific substitution pattern desired on the indole core. For analogs of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, methods that allow for precise control over substitution on the benzene (B151609) ring are particularly valuable. For example, syntheses starting from pre-functionalized anilines or nitrobenzenes can effectively install substituents at the C-6 position. The Batcho-Leimgruber indole synthesis, which starts from o-nitrotoluenes, is a notable example that provides a versatile entry to various substituted indoles. orgsyn.org

A comparative overview of common synthetic strategies for indole-2-carboxylic acid analogs is presented below.

| Synthetic Method | Starting Materials | Key Features | Limitations |

| Fischer Indole Synthesis | Aryl hydrazines, Aldehydes/Ketones | Well-established, versatile for 2,3-disubstituted indoles. byjus.com | Requires acid catalysts, regioselectivity can be an issue with unsymmetrical ketones. byjus.comthieme-connect.com |

| Batcho-Leimgruber Synthesis | o-Nitrotoluenes, Formamide acetals | Good for C4-C7 substituted indoles, avoids harsh acids. orgsyn.org | Requires reduction of a nitro group. |

| Reissert Synthesis | o-Nitrotoluenes, Diethyl oxalate | Provides direct access to indole-2-carboxylic acids. chim.it | Involves multiple steps including reduction. |

| Palladium-Catalyzed Cyclization | N-Arylamines | Mild conditions, atom-economical, good regioselectivity. thieme-connect.com | Requires a metal catalyst. |

| Multicomponent Reactions | Anilines, Glyoxal, Isocyanides | High efficiency, benign conditions, no metal catalyst required. rsc.org | Can require subsequent cyclization steps. |

Regioselectivity and Stereoselectivity Considerations in Substituted Indole Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted indoles, particularly when aiming for a specific isomer such as a 6-substituted derivative. In the context of the widely used Fischer indole synthesis, the reaction of an arylhydrazine with an unsymmetrical ketone can lead to two possible regioisomeric indole products. byjus.com The outcome is influenced by several factors, including the acidity of the medium, steric effects, and the nature of the substituents on both the hydrazine and the ketone. byjus.comsemanticscholar.org Computational studies have shown that the formation of the observed indole isomer is typically the one that is most favored energetically, proceeding through the lowest energy acs.orgacs.org-sigmatropic rearrangement transition state. acs.orgnih.gov The electron-withdrawing or donating properties of substituents can significantly stabilize or destabilize potential intermediates, thereby directing the regiochemical outcome. acs.org

Modern synthetic methods often offer superior control over regioselectivity. For example, palladium-catalyzed syntheses that involve the oxidative linkage of two C-H bonds can provide highly regioselective access to various indole derivatives under mild conditions. thieme-connect.com Similarly, strategies that build the indole ring onto a pre-functionalized benzene ring, such as those starting with substituted anilines, allow for unambiguous placement of substituents. For instance, a sequential photochemical and photocatalytic reaction strategy has been shown to produce mixtures of 4- and 6-substituted indoles from meta-substituted anilines, with the regioselectivity influenced by steric factors. acs.org

Stereoselectivity becomes paramount when the indole synthesis creates chiral centers, which is common in the total synthesis of complex natural products. rsc.org While the synthesis of the indole core itself from achiral precursors does not typically generate stereocenters in the ring, subsequent reactions or the use of chiral starting materials can. Enantioselective methods, such as catalytic enantioselective Michael additions to form a key intermediate, have been employed prior to the Fischer indolization step to produce optically pure indole derivatives. rsc.org This approach allows for the construction of complex tetracyclic alkaloids with high stereocontrol.

Factors Influencing Regioselectivity in Fischer Indole Synthesis

| Factor | Influence on Reaction Outcome | Reference |

| Acidity of Medium | Affects the equilibrium between hydrazone and enamine tautomers. | byjus.com |

| Hydrazine Substitution | Electronic properties of substituents can favor one cyclization pathway over another. | byjus.com |

| Steric Effects | Bulky groups on the ketone or hydrazine can direct the acs.orgacs.org-sigmatropic rearrangement. | thieme-connect.com |

| Electronic Effects | Electron-withdrawing groups can destabilize certain transition states, favoring alternative pathways. | acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of Indole-2-carboxylic Acid Derivatives

The application of green chemistry principles to the synthesis of indole-2-carboxylic acid derivatives aims to reduce the environmental impact of chemical processes. researchgate.net This involves developing methods that are more efficient, use less hazardous materials, and generate less waste. Key areas of focus include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net For the synthesis of indole-2-carboxylic acid esters, microwave irradiation in combination with ionic liquids has been shown to be a highly efficient method. researchgate.net Ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netresearchgate.net

The use of water as a solvent is another cornerstone of green chemistry. researchgate.net While many organic reactions are not compatible with water, efforts have been made to develop water-tolerant synthetic routes for indole derivatives. Additionally, solvent-free reactions, where reactants are mixed without a solvent, represent an ideal green methodology by completely eliminating solvent waste. researchgate.net

Catalysis plays a crucial role in the development of sustainable synthetic methods. The use of efficient and recyclable catalysts, including nanocatalysts and green catalysts, can improve the atom economy and reduce the environmental footprint of indole synthesis. researchgate.net Multicomponent reactions (MCRs) are also highly regarded from a green chemistry perspective. These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of purification steps required. A recently developed two-step MCR for indole synthesis uses inexpensive starting materials and ethanol as a benign solvent, avoiding the need for any metal catalysts. rsc.org

Application of Green Chemistry Principles in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Advantages |

| Alternative Energy Sources | Microwave irradiation. researchgate.net | Reduced reaction times, higher yields. researchgate.net |

| Benign Solvents | Use of water or ionic liquids. researchgate.net | Reduced toxicity and environmental impact. researchgate.net |

| Solvent-Free Reactions | Neat reaction conditions. researchgate.net | Elimination of solvent waste. |

| Catalysis | Use of nanocatalysts, green catalysts, or metal-free pathways. rsc.orgresearchgate.net | High atom economy, catalyst recyclability, avoidance of toxic metals. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. rsc.org | Increased efficiency, reduced waste from intermediate steps. |

Chemical Reactivity and Transformations of 6 Benzyloxy 1 Methyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is a privileged heterocyclic motif in organic chemistry, known for its high electron density, which makes it particularly susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole nucleus is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in the case of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, the C2 position is already substituted, directing electrophiles to other positions on the ring.

The presence of the electron-donating benzyloxy group at the C6 position and the methyl group on the nitrogen atom further enhances the nucleophilicity of the indole core. The directing effects of these substituents would favor electrophilic attack at the C3, C5, and C7 positions. The precise regioselectivity of such reactions would be influenced by the nature of the electrophile and the reaction conditions. Common electrophilic substitution reactions applicable to this indole derivative include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, Friedel-Crafts acylation of N-protected indoles has been shown to be a viable method for introducing acyl groups onto the indole ring system. researchgate.net

| Reaction Type | Reagents | Potential Position of Substitution |

| Halogenation | Br₂, Cl₂, I₂ | C3, C5, C7 |

| Nitration | HNO₃, H₂SO₄ | C3, C5, C7 |

| Sulfonation | SO₃, H₂SO₄ | C3, C5, C7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3, C5, C7 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | C3, C5, C7 |

Transformations Involving the Carboxylic Acid Moiety (e.g., amide formation, esterification)

The carboxylic acid group at the C2 position is a versatile functional handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

Amide Formation: The synthesis of amides from 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling reagent. A plethora of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). luxembourg-bio.comacs.org The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. Direct condensation between the carboxylic acid and an amine under thermal or microwave conditions, sometimes with a catalyst, can also be employed. dur.ac.uk

Esterification: Ester derivatives can be readily prepared through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride, which then reacts with an alcohol to furnish the desired ester. Furthermore, the addition of indole-2-carboxylic acid to an alkyne, catalyzed by transition metals like ruthenium or gold, has been shown to produce enol esters. mdpi.com

| Transformation | Reagents | Product |

| Amide Formation | Amine (R¹R²NH), Coupling Reagent (e.g., EDC, HATU) | 6-(Benzyloxy)-1-methyl-N-(substituted)-1H-indole-2-carboxamide |

| Esterification | Alcohol (R'OH), Acid Catalyst or Coupling Reagent | 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylate ester |

| Enol Ester Formation | Alkyne, Transition Metal Catalyst (e.g., Ru, Au) | Enol ester of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid |

Chemical Modifications and Deprotection of the Benzyloxy Group

The benzyloxy group at the C6 position serves as a protecting group for the phenol (B47542) functionality and can be removed or modified under various conditions. The choice of deprotection strategy is crucial to avoid unintended reactions elsewhere in the molecule.

Deprotection: Catalytic hydrogenolysis is a common and efficient method for the cleavage of benzyl (B1604629) ethers. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally clean and provides the corresponding phenol in high yield. However, it may not be compatible with other reducible functional groups within the molecule.

Alternative deprotection methods involve the use of strong Lewis acids such as aluminum chloride in an aromatic solvent like benzene (B151609) or anisole. jst.go.jp This method has been successfully applied to the debenzylation of N-benzylindoles. Another approach involves oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), although the benzyloxy group has been shown to be stable under certain DDQ-mediated deprotection conditions for other protecting groups. clockss.org Treatment with strong acids like trifluoroacetic acid (TFA) can also effect debenzylation, though this may require elevated temperatures. clockss.org

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid |

| Lewis Acid | AlCl₃, Benzene | 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid |

| Oxidative Cleavage | DDQ | 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid (potential) |

| Strong Acid | TFA | 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid |

Oxidation and Reduction Reactions Affecting the Indole Core and Substituents

The indole nucleus and its substituents can undergo various oxidation and reduction reactions, leading to further functionalization. The N-methyl group and the benzylic CH₂ of the benzyloxy group are potential sites for oxidation. The indole ring itself can be either oxidized or reduced, though harsh conditions can lead to decomposition.

Oxidation: The benzylic C-H bonds of the N-methyl and benzyloxy groups are susceptible to oxidation under certain conditions. For instance, methods for the benzylic C(sp³)–H functionalization of indoles have been developed, which could potentially be applied to introduce new functional groups at these positions. nih.govrsc.org The indole ring can be oxidized to form oxindoles or other oxidized derivatives, but this often requires specific reagents to control the regioselectivity and prevent over-oxidation.

Reduction: While the indole ring is aromatic and generally resistant to reduction, catalytic hydrogenation under more forcing conditions than those used for benzyloxy group deprotection can lead to the saturation of the heterocyclic ring, yielding an indoline (B122111) derivative. The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

| Reaction | Reagents | Potential Product |

| Benzylic Oxidation | Oxidizing Agent | N-formyl or 6-(benzoyl)oxy derivative |

| Indole Ring Reduction | H₂, High Pressure/Temperature, Catalyst | 6-(Benzyloxy)-1-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (indoline) |

| Carboxylic Acid Reduction | LiAlH₄ or BH₃ | (6-(Benzyloxy)-1-methyl-1H-indol-2-yl)methanol |

Cross-Coupling Reactions for Advanced Functionalization of Indole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the advanced functionalization of the indole scaffold. These reactions typically require a handle, such as a halogen or a triflate group, on the indole ring.

To utilize cross-coupling strategies, 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid would first need to be functionalized, for example, through electrophilic halogenation as described in section 3.1. The resulting halo-indole derivative could then participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of aryl, alkyl, alkynyl, and amino substituents at specific positions on the indole nucleus, leading to a vast library of complex derivatives. nih.gov

| Cross-Coupling Reaction | Reactants (after halogenation of indole) | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted indole derivative |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl-, alkenyl-, or aryl-substituted indole derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted indole derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted indole derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted indole derivative |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Substituted Indole 2 Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the protons of the indole (B1671886) core, the N-methyl group, the benzyloxy substituent, and the carboxylic acid. The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet in the aromatic region. The benzylic methylene (B1212753) protons (CH₂) will present a characteristic singlet. The protons on the indole ring will exhibit signals with chemical shifts and coupling patterns dictated by their position and the electronic effects of the substituents. The N-methyl group will show a sharp singlet, and the acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carbonyl carbon of the carboxylic acid, which is typically found in the 160-180 ppm range. libretexts.org Carbons of the indole and benzyl aromatic rings will resonate in the downfield region (approx. 100-150 ppm). The benzylic methylene carbon and the N-methyl carbon will appear in the more upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. COSY helps identify proton-proton coupling networks within the indole and benzyl ring systems. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each ¹³C signal based on its attached proton's chemical shift. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the various structural fragments, such as the link between the benzyloxy group and the indole ring at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆ Data is predicted based on the analysis of similar indole-2-carboxylic acid structures and substituent effects. chemicalbook.comchemicalbook.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| -COOH | ~12.0-13.0 (br s) | ~165 | Carboxylic acid proton and carbon |

| N-CH₃ | ~3.9 (s) | ~32 | N-methyl group |

| H-3 | ~7.1 (s) | ~105 | Indole C3 proton and carbon |

| H-4 | ~7.5 (d) | ~122 | Indole C4 proton and carbon |

| H-5 | ~6.9 (dd) | ~112 | Indole C5 proton and carbon |

| H-7 | ~7.2 (d) | ~98 | Indole C7 proton and carbon |

| -OCH₂-Ph | ~5.2 (s) | ~70 | Benzylic methylene group |

| -OCH₂-C₆H₅ | ~7.3-7.5 (m) | ~127-137 | Benzyl aromatic ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is characterized by specific absorption bands that confirm its structure.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹, with the lower frequency suggesting conjugation with the indole ring system. libretexts.orgspectroscopyonline.com

The presence of the benzyloxy group is confirmed by C-O stretching vibrations, which are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether linkage. Aromatic C-H stretching vibrations from both the indole and benzyl rings are observed as a group of weaker bands just above 3000 cm⁻¹. The spectrum of the related compound 1-methyl-1H-indole-2-carboxylic acid provides a reference for the vibrations associated with the core structure. nist.gov

Table 2: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| >3000 | C-H stretch | Aromatic (Indole, Benzyl) |

| 1680-1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether (Benzyloxy) |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns. For 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (C₁₈H₁₇NO₃), the expected monoisotopic mass is approximately 295.12 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion ([M]⁺) peak at m/z 295 would be observed. The fragmentation of substituted indole carboxylic acids often involves characteristic losses. nist.gov A primary fragmentation pathway for this molecule is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91 (C₇H₇⁺) and an indole radical cation fragment. The loss of the carboxylic acid group as a COOH radical (45 Da) or through the elimination of CO₂ (44 Da) followed by H radical loss are also common fragmentation pathways for carboxylic acids. miamioh.edu Further fragmentation of the indole core can also occur.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Fragment Ion | Description |

|---|---|---|

| 295 | [C₁₈H₁₇NO₃]⁺ | Molecular Ion [M]⁺ |

| 250 | [M - COOH]⁺ | Loss of carboxylic acid radical |

| 204 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation |

X-ray Crystallography for Precise Solid-State Structure Determination

Table 4: Illustrative Crystallographic Parameters (Based on related indole structures) nih.gov

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers), C-H···π interactions |

| Molecular Conformation | Planar indole core, specific torsion angles for substituents |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and for monitoring the progress of its synthesis.

A reversed-phase HPLC method is typically employed for this type of analysis. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form and produces a sharp peak. Detection is commonly achieved using a UV detector, as the indole and benzyl chromophores absorb strongly in the UV region (typically around 220-280 nm). The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. By analyzing reaction aliquots, HPLC can be used to track the consumption of starting materials and the formation of the product over time.

Table 5: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Structure Activity Relationship Sar Studies of Indole 2 Carboxylic Acid Derivatives with Relevant Substitutions

Influence of the 1-Methyl Group on Biological Activities and Receptor Interactions

The methylation of the indole (B1671886) nitrogen at the 1-position (N-methylation) is a common chemical modification that can profoundly impact the biological activity of indole derivatives. This alteration can affect the molecule's metabolic stability, lipophilicity, and its ability to act as a hydrogen bond donor. nih.gov

In the context of indole-2-carboxylic acid derivatives, N-methylation has been shown to have varied effects depending on the specific biological target. For instance, in a series of IDO1/TDO dual inhibitors, methylation of the indole nitrogen in hit compounds resulted in a complete loss of inhibitory activity. sci-hub.se This suggests that for these particular targets, the N-H group is crucial for binding, likely acting as a hydrogen bond donor in the active site of the enzymes. The presence of a methyl group would eliminate this hydrogen bonding capability and could also introduce steric hindrance, preventing optimal binding.

Conversely, in other contexts, N-methylation can be advantageous. Simple structural modifications like alkylation can drastically change the physiological and biological properties of pharmaceutically active molecules. nih.gov For example, in a study of bisindole compounds as HIV-1 fusion inhibitors, N-alkylation with a benzyl (B1604629) group was found to be favorable for activity. rjpn.org While not a methyl group, this highlights that substitution on the indole nitrogen is tolerated and can be beneficial for certain receptor interactions. The "magic-methyl effect" is a known phenomenon in medicinal chemistry where the addition of a methyl group can lead to a significant improvement in biological activity, often by enhancing metabolic stability or optimizing binding interactions. nih.gov

The impact of the 1-methyl group on 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid would therefore be highly dependent on its specific biological target. If the target receptor requires a hydrogen bond donor at the indole nitrogen, the 1-methyl group would likely be detrimental to its activity. However, if the binding pocket is largely hydrophobic and can accommodate the methyl group, or if metabolic stability is a key factor, the 1-methyl group could enhance its biological profile.

Table 1: Effect of N-Methylation on the Biological Activity of Indole Derivatives

| Compound Series | Modification | Effect on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| IDO1/TDO Dual Inhibitors | N-methylation of indole-2-carboxylic acid hits | Loss of inhibitory activity | Elimination of a crucial hydrogen bond donor and/or steric hindrance | sci-hub.se |

| Bisindole HIV-1 Fusion Inhibitors | N-benzylation | Favorable for activity | Enhanced hydrophobic interactions and/or improved metabolic stability | rjpn.org |

| General Bioactive Molecules | N-methylation ("magic-methyl effect") | Can significantly improve activity | Increased metabolic stability, optimized binding interactions | nih.gov |

Role of the 6-Benzyloxy Group in Modulating Molecular Interactions and Biological Responses (Drawing inferences from similar benzyloxy-substituted indole analogs)

The benzyloxy group, a benzyl ether, is a significant substituent in medicinal chemistry that can influence a molecule's properties in several ways. It can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which can be crucial for binding to biological targets. nih.gov

While direct studies on 6-benzyloxy-1H-indole-2-carboxylic acid are limited, inferences can be drawn from related structures. For instance, in a series of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a halogenated benzene (B151609) ring at the C6 position was shown to effectively bind with viral DNA through π-π stacking interactions, leading to a marked improvement in inhibitory activity. rsc.orgnih.gov The benzyloxy group at the 6-position of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, with its own phenyl ring, would also be capable of forming similar π-π stacking interactions with aromatic residues in a receptor's binding site.

Furthermore, the position of the benzyloxy group on a heterocyclic scaffold has been shown to be critical for activity. In a study of benzyloxy-substituted chalcones as monoamine oxidase B (MAO-B) inhibitors, the placement of the benzyloxy group at the para-position of a phenyl ring led to significantly higher inhibitory activity compared to the ortho-position. nih.gov This highlights the directional and specific nature of the interactions that a benzyloxy group can form within a binding pocket.

Significance of the 2-Carboxylic Acid Moiety in Target Binding and Chelation Mechanisms

The carboxylic acid group at the 2-position of the indole ring is a key functional group that plays a critical role in the biological activity of many indole-2-carboxylic acid derivatives. This is largely due to its ability to act as a hydrogen bond donor and acceptor, and its capacity to chelate metal ions. mdpi.comnih.gov

In the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been identified as a promising starting point. rsc.orgnih.govnih.gov The integrase enzyme utilizes two magnesium ions (Mg²⁺) in its active site for catalytic activity. The indole nucleus and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to chelate these two Mg²⁺ ions, which is a crucial interaction for inhibiting the enzyme's function. mdpi.comnih.gov This chelation effectively blocks the active site and prevents the enzyme from carrying out its role in the viral life cycle.

The replacement of the carboxylic acid group with other acidic functionalities has been shown to decrease the activity of indole acetic acid derivatives, and amide analogues are often found to be inactive. youtube.com This underscores the importance of the specific properties of the carboxylic acid group for biological activity.

For 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, the 2-carboxylic acid moiety would be expected to be a primary point of interaction with its biological target. It could form strong hydrogen bonds with amino acid residues in a receptor's active site or, if the target is a metalloenzyme, it could act as a chelating agent for essential metal ions. The acidic nature of this group also means that it will likely be deprotonated at physiological pH, carrying a negative charge that can engage in ionic interactions.

Table 2: Role of the 2-Carboxylic Acid Moiety in Indole Derivatives

| Compound Series | Function of 2-Carboxylic Acid | Mechanism of Action | Reference |

|---|---|---|---|

| HIV-1 Integrase Inhibitors | Chelation of Mg²⁺ ions | Inhibition of the enzyme's catalytic activity | rsc.orgnih.govmdpi.comnih.gov |

| Indole Acetic Acid Derivatives | Essential for activity | Replacement with other acidic groups or amides decreases or abolishes activity | youtube.com |

Comparative Analysis of Positional Isomerism on SAR (e.g., comparing 6-benzyloxy with 4-benzyloxy or 5-benzyloxy analogs)

The position of a substituent on the indole ring can have a dramatic effect on the biological activity of the molecule. This is because the different positions on the indole scaffold project into different regions of space, and therefore interact differently with a target receptor.

In a study on benzyloxy-substituted chalcones, moving a benzyloxy group from the ortho to the para position on a phenyl ring resulted in a significant change in MAO-B inhibitory activity. nih.gov This again emphasizes that the spatial arrangement of the benzyloxy group is a key determinant of its biological effect.

Applying these principles to 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a 4-benzyloxy or 5-benzyloxy analog would present the benzyloxy group in a different spatial orientation relative to the 2-carboxylic acid and 1-methyl groups. A 4-benzyloxy substituent would be located in closer proximity to the N1 position, potentially leading to steric clashes or different intramolecular interactions. A 5-benzyloxy group would be positioned on the opposite side of the six-membered ring from the fusion with the pyrrole (B145914) ring, which could place it in a completely different sub-pocket of a receptor compared to the 6-benzyloxy group. The optimal position for the benzyloxy group would be entirely dependent on the topology of the specific biological target.

Effects of Other Substituent Modifications on the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid scaffold is highly amenable to a wide range of substituent modifications, and the effects of these changes on biological activity have been extensively studied.

Substitutions at the C3 position have been shown to be important for the activity of some indole-2-carboxylic acid derivatives. In a series of apoptosis inducers, substitution at the 3-position of the indole ring was found to be critical for apoptotic activity. nih.gov Similarly, for HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a significant increase in inhibitory effect. nih.gov

Modifications at the C5 and C6 positions have also been shown to be influential. In the development of IDO1/TDO dual inhibitors, a 6-acetamido or 6-ethylamine group was found to be favorable for increasing inhibitory activity, likely by contributing to binding through hydrogen bonds. sci-hub.se For HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position markedly improved the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com

Substitutions on the benzene ring portion of the indole nucleus can also modulate activity. For indole acetic acid derivatives, substitutions at the 5-position with groups such as methoxy, fluoro, dimethylamino, and methyl were found to be more active than the unsubstituted analog. youtube.com

Table 3: Effects of Various Substituent Modifications on the Indole-2-carboxylic Acid Scaffold

| Position of Modification | Substituent | Effect on Biological Activity | Target/Compound Series | Reference |

|---|---|---|---|---|

| C3 | Various substituents | Important for apoptotic activity | Apoptosis inducers | nih.gov |

| C3 | Long branch | Increased inhibitory activity | HIV-1 integrase inhibitors | nih.gov |

| C6 | Acetamido or ethylamine (B1201723) group | Increased inhibitory activity | IDO1/TDO dual inhibitors | sci-hub.se |

| C6 | Halogenated benzene ring | Markedly improved inhibitory effect | HIV-1 integrase inhibitors | mdpi.com |

| C5 | Methoxy, fluoro, dimethylamino, methyl | More active than unsubstituted analog | Indole acetic acid derivatives | youtube.com |

Biological Activity and Mechanistic Insights of Indole 2 Carboxylic Acid Derivatives: in Vitro Perspectives

Modulation of Enzyme Activity by Indole-2-carboxylic Acid Scaffolds

The indole-2-carboxylic acid core structure has been identified as a key pharmacophore for inhibiting several classes of enzymes. Its derivatives have been synthesized and optimized to target enzymes involved in viral replication, immune regulation, blood coagulation, and inflammation.

HIV-1 Integrase Inhibition: Elucidation of Molecular Binding Modes and Chelation (in vitro)

The enzyme HIV-1 integrase is crucial for the replication cycle of the human immunodeficiency virus, and its inhibition is a validated therapeutic strategy. nih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com

The primary mechanism of action for these inhibitors involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site. rsc.org Binding conformation analysis has shown that the indole (B1671886) core and the C2 carboxyl group form a chelating triad motif with the two metal ions. nih.gov This interaction is essential for inhibiting the strand transfer step of viral DNA integration. nih.govmdpi.com

Further structural optimizations of the indole-2-carboxylic acid scaffold have led to derivatives with significantly enhanced inhibitory effects. mdpi.com Structure-activity relationship studies have revealed that introducing substituents, such as a C6-halogenated benzene (B151609) ring, can increase inhibitory activity by establishing effective π-π stacking interactions with the viral DNA. mdpi.comrsc.org For instance, derivative 20a was developed through such optimizations and demonstrated a marked increase in integrase inhibition, with an IC₅₀ value of 0.13 μM. mdpi.com

Table 1: In Vitro Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives Against HIV-1 Integrase

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 1 (Indole-2-carboxylic acid) | Parent scaffold found to inhibit integrase strand transfer. | - | rsc.org |

| Compound 3 | Hit compound selected for optimization. | 12.41 | nih.gov |

| Compound 17a | Derivative with C6 halogenated benzene ring. | 3.11 | rsc.org |

| Compound 20a | Optimized derivative with substitutions at C3 and C6. | 0.13 | mdpi.com |

IDO1 and TDO Dual Inhibition: Structure-Mechanism Relationships in Tryptophan Metabolism Regulation (in vitro)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two key enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Their overexpression in the tumor microenvironment leads to immune suppression. Consequently, the dual inhibition of IDO1 and TDO is a promising strategy for cancer immunotherapy.

In vitro studies have shown that indole-2-carboxylic acid derivatives can act as potent dual inhibitors of both IDO1 and TDO. Specifically, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to have IC₅₀ values in the low micromolar range for both enzymes. This highlights the importance of the substitution at the 6-position of the indole ring for achieving potent dual inhibitory activity.

Factor Xa and Factor VIIa Inhibition: Biochemical Mechanisms Relevant to Coagulation Pathways (in vitro)

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic disorders. Research has been conducted on a series of indole-based inhibitors of Factor Xa. nih.gov The most potent compound from one such study inhibited FXa with a Kᵢ of 0.2 nM and demonstrated high selectivity over other proteases like thrombin and trypsin. nih.gov These inhibitors typically function by occupying the S1 and S3/S4 binding sites of the proteinase, often exhibiting an L-shaped conformation. While the broader indole scaffold has shown promise, specific data on the inhibition of Factor Xa or Factor VIIa by 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is not detailed in the available literature.

Other Enzyme Systems Affected by Indole Derivatives (e.g., COX-2 inhibition, cholinesterase inhibition)

The versatility of the indole scaffold extends to the inhibition of other enzyme systems relevant to inflammation and neurological disorders.

COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a major goal for creating anti-inflammatory drugs with fewer gastrointestinal side effects. Various indole derivatives have been designed and investigated as selective COX-2 inhibitors. researchgate.net For example, certain 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives have demonstrated good COX-2 inhibitory activities, with IC₅₀ values in the low micromolar range, suggesting that the indole ring unit is important for this activity. nih.gov

Cholinesterase Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Studies have been undertaken to evaluate indole-2-carboxylic acid derivatives for this activity. nih.goveurekaselect.com A series of indol-2-carboxylic acid esters featuring an N-phenylpiperazine moiety were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov One compound, a quaternary ammonium salt of 1H-indole-2-carboxylic acid with a nitro-substituted N-phenylpiperazine fragment, demonstrated the most potent activity against acetylcholinesterase in this series. eurekaselect.com

Cellular Mechanistic Pathways Investigated In Vitro

Beyond direct enzyme inhibition, indole-2-carboxylic acid derivatives have been shown to modulate cellular pathways, particularly those leading to programmed cell death, which is a key mechanism for anticancer agents.

Induction of Apoptosis in Various Cancer Cell Lines (in vitro studies)

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer therapies function by inducing apoptosis in malignant cells. In vitro studies have demonstrated that indole-2-carboxylic acid derivatives can induce the hallmarks of apoptosis in cancer cells.

Specifically, these compounds have been shown to be effective in MCL-1-dependent cancer cell lines, such as H929. Treatment of these cells with indole-2-carboxylic acid derivatives leads to the release of cytochrome c into the cytosol, a key event in the intrinsic pathway of apoptosis. Furthermore, these compounds have been shown to induce cytotoxicity in human breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov Morphological analysis of treated cells confirms changes consistent with apoptosis, and growth-inhibitory activity increases with higher concentrations of the compound. nih.gov

Computational Chemistry and Theoretical Studies on 6 Benzyloxy 1 Methyl 1h Indole 2 Carboxylic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interaction between a ligand and its target protein, providing insights into the binding mode and affinity. For indole-2-carboxylic acid derivatives, molecular docking has been crucial in identifying and optimizing inhibitors for various biological targets, including HIV-1 integrase and the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). mdpi.comnih.gov

In the context of HIV-1 integrase inhibition, docking studies have revealed key interactions between indole-2-carboxylic acid derivatives and the enzyme's active site. mdpi.comnih.govrsc.org These studies demonstrate that the indole (B1671886) core and the C2-carboxyl group can effectively chelate the two Mg²⁺ ions essential for the catalytic activity of the integrase. mdpi.comrsc.org Structural optimizations, guided by docking simulations, have shown that introducing substituents at various positions of the indole ring can enhance binding affinity. For instance, adding a halogenated benzene (B151609) ring at the C6 position can lead to beneficial π-π stacking interactions with viral DNA, while introducing long branches at the C3 position can improve interactions with a hydrophobic cavity near the active site. mdpi.comrsc.orgrsc.org

Table 1: Key Interactions of Indole-2-carboxylic Acid Derivatives with HIV-1 Integrase

| Interaction Type | Interacting Moiety of Ligand | Target Residue/Component | Reference |

|---|---|---|---|

| Metal Chelation | Indole core and C2-carboxyl group | Two Mg²⁺ ions in active site | mdpi.comrsc.org |

| π-π Stacking | C6-halogenated benzene ring | dC20 of viral DNA | mdpi.comrsc.org |

| Hydrogen Bonding | Trifluoromethyl group on C3 branch | Asn117 | mdpi.com |

| π-π Stacking | Benzene of C3 branch | Tyr143 | mdpi.com |

Similarly, molecular docking has been instrumental in developing indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO, which are key targets in cancer immunotherapy. nih.gov Docking simulations predicted that these compounds occupy the pocket above the heme molecule in both enzymes. sci-hub.se Key hydrogen bonding interactions were identified between the 2-carboxylate group and residues like Tyr126 and Ser167 in IDO1. Furthermore, the indole ring was shown to form a T-shaped π-π interaction with Phe163, a critical feature for potent IDO1 inhibitors. sci-hub.se These computational predictions provide a structural basis for the observed inhibitory activity and guide further optimization of these dual inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. niscpr.res.inresearchgate.net For indole-2-carboxylic acid and its derivatives, DFT studies have been used to calculate optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com

The HOMO and LUMO are the frontier molecular orbitals (FMOs), and the energy gap between them (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netdntb.gov.ua A smaller energy gap suggests higher reactivity. For indole-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined these energy values in different environments (gas phase and various solvents). researchgate.net These calculations show how the solvent environment can influence the electronic properties of the molecule. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap of Indole-2-carboxylic Acid in Different Media

| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Gas | -6.258 | -1.197 | 5.061 | researchgate.net |

| DMSO | -6.421 | -1.415 | 5.006 | researchgate.net |

| Methanol (B129727) | -6.421 | -1.415 | 5.006 | researchgate.net |

| Water | -6.421 | -1.415 | 5.006 | researchgate.net |

These quantum chemical parameters are not only fundamental descriptors of the molecule but are also used as inputs for more complex studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling. tandfonline.com For example, DFT-derived descriptors have been used to build QSAR models for the antifungal activity of indole derivatives. tandfonline.com Furthermore, DFT calculations have been employed to analyze the structural and vibrational properties of related molecules, such as ethyl indole-2-carboxylate (B1230498) and polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, providing results that are in good agreement with experimental data from X-ray diffraction and spectroscopic studies. mdpi.comijrar.org

Molecular Dynamics Simulations for Investigating Binding Conformation Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational changes and stability of ligand-protein complexes, complementing the static picture provided by molecular docking. frontiersin.org

For indole-2-carboxylic acid derivatives targeting IDO1 and TDO, MD simulations have been employed to refine the binding poses obtained from docking and to assess the stability of the predicted interactions. nih.gov By simulating the behavior of the ligand-enzyme complex in a dynamic, solvated environment, researchers can confirm whether the key hydrogen bonds and hydrophobic interactions observed in docking are maintained over time. These simulations offer a more realistic representation of the binding event and can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for binding affinity. nih.govsci-hub.se

The stability of the complex during the simulation, often analyzed by monitoring the root-mean-square deviation (RMSD) of the atomic positions, provides confidence in the predicted binding mode. frontiersin.org Furthermore, MD simulations can elucidate the role of water molecules in the binding site and calculate binding free energies, offering a more quantitative prediction of ligand potency. The insights gained from MD simulations are invaluable for the rational design of next-generation inhibitors with improved stability and affinity for their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment of Indole-2-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.net

Numerous QSAR studies have been conducted on indole derivatives, including those based on the indole-2-carboxylic acid scaffold, to model a wide range of biological activities such as antifungal, anti-inflammatory (COX-2 inhibition), and antioxidant effects. tandfonline.comijpsr.comnih.gov These models are built using various molecular descriptors that quantify the physicochemical properties of the molecules, including lipophilic, electronic, and steric parameters. researchgate.net

For instance, a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors generated a statistically significant model with a high squared correlation coefficient (r²) of 0.9382. ijpsr.com This model indicated that specific alignment-independent and physicochemical descriptors, such as the negative potential surface area, were significant contributors to the inhibitory activity. ijpsr.com In another study on indole-2-carboxamides as CB1 receptor antagonists, QSAR analysis revealed that electrostatic potential charges at specific atoms were crucial for activity, suggesting that the presence of electron-withdrawing or electron-releasing groups at certain positions could enhance or diminish the antagonistic effect. ijpar.com

Table 3: Examples of QSAR Studies on Indole Derivatives

| Biological Activity | Key Findings from QSAR Model | Reference |

|---|---|---|

| Antifungal (vs. Candida albicans) | Activity relates to descriptors like HATS3p, MATS5e, and RDF045. | tandfonline.com |

| Anti-obesity (CB1 antagonist) | Electrostatic potential charges at specific atoms are critical for activity. | ijpar.com |

| Anti-inflammatory (COX-2 inhibition) | Negative Potential Surface Area and SA Most Hydrophobic descriptors contribute significantly to activity. | ijpsr.com |

| Antimicrobial (vs. S. aureus) | Activity is dependent on selected lipophilic, electronic, and steric parameters. | researchgate.net |

These QSAR models serve as valuable predictive tools in the drug discovery process, enabling the rational design of novel indole-2-carboxylic acid derivatives with enhanced biological activity. nih.govijpar.com

Industrial and Research Applications of Indole 2 Carboxylic Acid Derivatives Beyond Medicinal Chemistry

Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

The structural features of 6-(benzyloxy)-1H-indole-2-carboxylic acid and its derivatives make them valuable intermediates in organic synthesis. The indole (B1671886) nucleus is a prominent motif in a vast array of natural products and functional molecules. The carboxylic acid group at the 2-position and the benzyloxy group at the 6-position provide reactive sites for a variety of chemical transformations, establishing this scaffold as a versatile building block for more complex molecules.

The benzyloxy group often serves as a protecting group for the hydroxyl functionality, which can be debenzylated in later synthetic steps to yield 6-hydroxyindole (B149900) derivatives. This strategy is crucial in multi-step syntheses where the hydroxyl group's reactivity needs to be masked. Furthermore, the indole core itself can be a precursor to other heterocyclic systems.

Research has demonstrated the use of closely related compounds as reactants in a range of synthetic applications. For instance, 6-benzyloxyindole (B15660) is a key reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones and for Friedel-Crafts alkylation reactions. koreascience.krnih.govnih.govmdpi.com It also serves as a starting material for the preparation of various inhibitors for research purposes, such as those for Hepatitis C virus (HCV) and protein kinase C (PKC). koreascience.krnih.govnih.govmdpi.com

While many applications of these synthetic routes lead to medicinally relevant compounds, nih.govnih.gov the underlying chemical transformations highlight the fundamental utility of the 6-benzyloxyindole-2-carboxylic acid scaffold as a versatile intermediate. For example, the synthesis of 6-[2-(Benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids, designed as β-amyloid fibril assembly inhibitors, originates from a 6-hydroxyindole-2-carboxylic acid derivative, which can be obtained from its benzyloxy-protected precursor. koreascience.krnih.govresearchgate.net

The table below summarizes the role of related benzyloxyindole derivatives as synthetic intermediates.

| Intermediate Compound | Synthetic Application | Reference |

| 6-Benzyloxyindole | Reactant for enantioselective synthesis of 3-(3-indolyl)isoindolin-1-ones | koreascience.krnih.govnih.govmdpi.com |

| 6-Benzyloxyindole | Reactant for Friedel-Crafts alkylation reactions | koreascience.krnih.govnih.govmdpi.com |

| 6-Benzyloxy-2-nitrotoluene | Precursor in the synthesis of 4-Benzyloxyindole | orgsyn.org |

| 6-Benzyloxy-5-methoxyindole-2-carboxylic acid | Precursor for the synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid | nih.gov |

| 6-bromoindole-2-carboxylic acid | Starting material for the synthesis of more complex indole derivatives | mdpi.com |

Applications in Agrochemical Research and Development

While the broader class of indole derivatives, such as indole-3-acetic acid and indole-3-butyric acid, are well-known for their roles as plant growth regulators, specific applications for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in agrochemical research and development are not prominently documented in publicly available literature. rhhz.netnih.gov

Studies have been conducted on other indole-carboxylic acid derivatives for potential herbicidal activity, but these are typically focused on different substitution patterns, such as those on the indole-3-carboxylic acid scaffold. nih.gov A comprehensive review of indole derivatives as agrochemicals highlights various structures with insecticidal, fungicidal, and plant growth-regulating activities, but does not specifically mention the title compound or its direct non-medicinal applications. rhhz.net Therefore, there is currently a lack of specific research data detailing the use of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid or its close analogues in the development of new agrochemicals.

Potential in Material Science and Specialty Chemical Production

The unique electronic and photophysical properties of the indole nucleus have led to its investigation in the field of material science, particularly for applications in organic electronics. The extended π-conjugated system of the indole ring is conducive to charge transport, making it an attractive component for organic semiconductors. utoronto.ca

Derivatives of 6-benzyloxyindole have been specifically explored for their potential in the fabrication of organic light-emitting diodes (OLEDs) and other electronic materials. utoronto.ca The favorable electronic properties and stability of this scaffold make it a candidate for enhancing the performance of such devices. utoronto.ca